cis-3-(Methoxymethyl)-N-methylcyclobutanamine
CAS No.: 1268521-13-6
Cat. No.: VC0059522
Molecular Formula: C7H15NO
Molecular Weight: 129.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268521-13-6 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.203 |
| IUPAC Name | 3-(methoxymethyl)-N-methylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-8-7-3-6(4-7)5-9-2/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | IIQTULAWNIIETE-UHFFFAOYSA-N |
| SMILES | CNC1CC(C1)COC |
Introduction
cis-3-(Methoxymethyl)-N-methylcyclobutanamine is a compound belonging to the class of cyclic amines. It features a cyclobutane ring, which is a four-membered carbon ring, substituted with both methoxymethyl and N-methyl groups. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacological agent.
Synthesis
The synthesis of cis-3-(Methoxymethyl)-N-methylcyclobutanamine typically involves various organic reactions, including cyclobutane derivatives and methoxymethylation processes. The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Advanced techniques like chromatography may be employed for purification.
Potential Applications
This compound is of interest in medicinal chemistry for its potential therapeutic uses, particularly in receptor modulation and enzyme inhibition. Studies suggest that compounds similar to cis-3-(Methoxymethyl)-N-methylcyclobutanamine may modulate neurotransmitter systems, potentially impacting mood, cognition, or pain perception.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume